Cas no 2172492-74-7 (2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid)
2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid
- EN300-1529529
- 2172492-74-7
- 2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid
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- Inchi: 1S/C28H34N2O5/c1-4-15-28(3,26(33)30-16-14-22(25(31)32)24(30)5-2)29-27(34)35-17-23-20-12-8-6-10-18(20)19-11-7-9-13-21(19)23/h6-13,22-24H,4-5,14-17H2,1-3H3,(H,29,34)(H,31,32)
- InChI Key: PPTKVTNJJIATMP-UHFFFAOYSA-N
- SMILES: O=C(C(C)(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C(=O)O)C1CC
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 765
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 95.9Ų
2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1529529-50mg |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1529529-100mg |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1529529-250mg |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1529529-500mg |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1529529-1000mg |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1529529-2500mg |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1529529-5000mg |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1529529-10000mg |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1529529-0.05g |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1529529-0.1g |
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]pyrrolidine-3-carboxylic acid |
2172492-74-7 | 0.1g |
$2963.0 | 2023-06-05 |
2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid
2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid: A Novel Compound in Pharmaceutical Research
2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid represents a complex molecule with significant potential in the field of pharmaceutical research. This compound, with the CAS number 2172492-74-7, is characterized by its unique molecular structure that combines multiple functional groups, including the fluoren-9-yl ring system, methoxycarbonyl ester functionality, and a pyrrolidine-3-carboxylic acid core. These structural features suggest potential applications in drug development, particularly in the design of targeted therapies for complex diseases.
Recent studies have highlighted the importance of fluoren-9-yl derivatives in enhancing the bioavailability and stability of pharmaceutical compounds. The methoxycarbonyl group in this molecule may contribute to the molecule's solubility and metabolic behavior, while the pyrrolidine-3-carboxylic acid scaffold is known for its ability to interact with various biological targets, including proteins and enzymes. These properties make the compound a promising candidate for further exploration in drug discovery and synthetic chemistry.
The 2-ethyl and 2-methyl substituents on the pentanoyl chain further modify the molecule's hydrophobicity and conformational flexibility. Such structural modifications are often critical in optimizing the binding affinity of a compound to its target receptor. Researchers have increasingly focused on the role of alkyl substitutions in enhancing the selectivity and efficacy of drug candidates, and this compound exemplifies how such modifications can be strategically employed in medicinal chemistry.
One of the most intriguing aspects of this compound is its fluoren-9-yl moiety. The fluoren-9-yl ring is a six-membered aromatic system that can participate in π-π stacking interactions with biological macromolecules. This property is particularly valuable in the development of small molecule inhibitors for protein-protein interactions (PPIs), which are increasingly recognized as key targets in oncology and infectious disease research. Recent advancements in structure-based drug design have demonstrated the utility of fluoren-9-yl derivatives in modulating the activity of target proteins with high specificity.
The methoxycarbonyl ester functionality in this molecule may also play a role in drug metabolism and excretion. Esters are often metabolized by esterases in the liver, which can influence the half-life and bioavailability of a drug. Understanding the metabolic profile of this compound is critical for predicting its pharmacokinetic behavior and optimizing its therapeutic potential. Recent studies on ester-containing drugs have shown that the position and nature of the ester group can significantly impact the metabolic stability and target engagement of a compound.
The pyrrolidine-3-carboxylic acid core of this molecule is another key structural feature that warrants further investigation. Pyrrolidine derivatives are known for their ability to adopt multiple conformational states, which can be exploited to enhance the binding affinity and selectivity of a drug. The carboxylic acid group may also contribute to the molecule's hydrogen bonding capacity, which is essential for interactions with proteins and nucleic acids. These properties make the compound a compelling candidate for further exploration in drug design and biological research.
Recent advances in computational chemistry and in silico modeling have enabled researchers to predict the binding affinity and target specificity of complex molecules like this one. By leveraging molecular docking and virtual screening techniques, scientists can identify potential biological targets for this compound and optimize its chemical structure for improved therapeutic outcomes. These computational tools are becoming increasingly essential in the drug discovery process, allowing for the rapid evaluation of large libraries of compounds.
Furthermore, the fluoren-9-yl and pyrrolidine-3-carboxylic acid components of this molecule may also contribute to its antioxidant and anti-inflammatory properties. Recent studies have shown that certain fluoren derivatives can modulate oxidative stress and inflammatory pathways, which are implicated in a wide range of chronic diseases. The carboxylic acid group may also play a role in modulating the activity of enzymes involved in inflammatory responses.
In conclusion, 2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpyrrolidine-3-carboxylic acid is a complex molecule with significant potential in pharmaceutical research. Its unique structural features, including the fluoren-9-yl, methoxycarbonyl, and pyrrolidine-3-carboxylic acid moieties, suggest a wide range of applications in drug discovery, synthetic chemistry, and biological research. As researchers continue to explore the properties of this compound, it may pave the way for the development of new therapeutic agents with enhanced efficacy and selectivity.
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